molecular formula C19H16O4 B14379902 2-(2-Ethylphenyl)-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid CAS No. 90102-15-1

2-(2-Ethylphenyl)-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid

Cat. No.: B14379902
CAS No.: 90102-15-1
M. Wt: 308.3 g/mol
InChI Key: NQOANTGTLFWHTK-UHFFFAOYSA-N
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Description

2-(2-Ethylphenyl)-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid is a chemical compound of significant interest in medicinal chemistry research, particularly as a core scaffold for the development of novel therapeutic agents. This compound belongs to a class of molecules known for their diverse biological activities. Research into closely related analogues, specifically basic esters of 2-phenyl-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid, has demonstrated that these structures are endowed with potent spasmolytic properties . These derivatives have been extensively synthesized and profiled in pharmacological-pharmacokinetic evaluations as part of efforts to discover new treatments with higher stability and potency compared to existing drugs like flavoxate . The 4-oxo-4H-1-benzopyran (chromone) core is a privileged structure in heterocyclic chemistry, and its derivatives are frequently investigated for a range of biological activities, including potential antifungal, antibacterial, and anticancer effects . As such, this specific carboxylic acid congener serves as a versatile building block or key intermediate for pharmaceutical R&D. Researchers can utilize it to synthesize novel esters and amides for biological screening, mechanism of action studies, and structure-activity relationship (SAR) analysis. This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

90102-15-1

Molecular Formula

C19H16O4

Molecular Weight

308.3 g/mol

IUPAC Name

2-(2-ethylphenyl)-3-methyl-4-oxochromene-8-carboxylic acid

InChI

InChI=1S/C19H16O4/c1-3-12-7-4-5-8-13(12)17-11(2)16(20)14-9-6-10-15(19(21)22)18(14)23-17/h4-10H,3H2,1-2H3,(H,21,22)

InChI Key

NQOANTGTLFWHTK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C2=C(C(=O)C3=C(O2)C(=CC=C3)C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethylphenyl)-3-methyl-4-oxo-4H-chromene-8-carboxylic acid typically involves the condensation of 2-ethylphenyl acetic acid with 3-methyl-4-oxo-4H-chromene-8-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid at elevated temperatures to facilitate the formation of the chromene ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethylphenyl)-3-methyl-4-oxo-4H-chromene-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of alkyl or acyl groups on the aromatic ring.

Scientific Research Applications

2-(2-Ethylphenyl)-3-methyl-4-oxo-4H-chromene-8-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2-Ethylphenyl)-3-methyl-4-oxo-4H-chromene-8-carboxylic acid involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 3-Methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylate

  • Molecular Formula : C19H16O4 (MW: 308.33 g/mol) .
  • Key Differences :
    • Substituent at Position 2 : Phenyl group (vs. 2-ethylphenyl in the target compound).
    • Functional Group at Position 8 : Ethyl ester (COOEt) instead of carboxylic acid (COOH).
  • Properties :
    • Higher lipophilicity due to the ester group, favoring membrane permeability but requiring metabolic activation (e.g., hydrolysis to the acid form).
    • Used as Flavoxate Hydrochloride Impurity B , indicating relevance in antispasmodic drug quality control .

3-Methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic Acid

  • Molecular Formula : C17H12O4 (MW: 280.28 g/mol) .
  • Key Differences :
    • Substituent at Position 2 : Phenyl group (lacks the ethyl moiety).
  • Carboxylic acid group enhances aqueous solubility, favoring oral bioavailability.

6-Bromo-3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic Acid

  • Molecular Formula : C17H11BrO4 (MW: 359.17 g/mol) .
  • Key Differences :
    • Substituent at Position 6 : Bromine atom (introduces steric and electronic effects).
  • Enhanced stability in electrophilic environments but reduced metabolic clearance.

Structural and Functional Analysis

Substituent Effects

Position Target Compound Ethyl Ester Analog 6-Bromo Derivative
R2 2-Ethylphenyl (C8H9) Phenyl (C6H5) Phenyl (C6H5)
R3 Methyl (CH3) Methyl (CH3) Methyl (CH3)
R6 None None Bromine (Br)
R8 Carboxylic acid (COOH) Ethyl ester (COOEt) Carboxylic acid (COOH)

Physicochemical Properties

Property Target Compound Ethyl Ester Analog 6-Bromo Derivative
Molecular Weight 308.33 g/mol 308.33 g/mol 359.17 g/mol
Lipophilicity (LogP) Higher (due to 2-ethylphenyl) High (ester group) Moderate (Br adds polarity)
Solubility Moderate (carboxylic acid) Low (ester) Low (Br and acid)

Biological Activity

2-(2-Ethylphenyl)-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid, a member of the chromene family, has garnered attention due to its diverse biological activities. This compound is structurally characterized by a chromene core, featuring an ethylphenyl group at the second position and a carboxylic acid group at the eighth position. Its potential therapeutic applications are being explored in various fields, including oncology, cardiology, and pharmacology.

PropertyValue
CAS Number 90102-22-0
Molecular Formula C19H16O4
Molecular Weight 308.3 g/mol
IUPAC Name 2-(2-Ethylphenyl)-3-methyl-4-oxo-4H-chromene-8-carboxylic acid
Canonical SMILES CCC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=CC=C3)C(=O)O)C

The biological activity of this compound is attributed to its interaction with various molecular targets involved in critical pathways:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress.
  • Anti-inflammatory Effects : It modulates inflammatory pathways, particularly the NF-κB signaling pathway, which plays a crucial role in immune response regulation.
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes related to inflammatory processes and cancer progression.

Biological Activity Studies

Recent studies have highlighted the biological activities of this compound:

  • Antioxidant Properties :
    • A study indicated that the compound effectively reduced oxidative stress markers in vitro, demonstrating its potential as an antioxidant agent .
  • Anti-inflammatory Activity :
    • Research revealed that this compound inhibited pro-inflammatory cytokines in cell cultures, suggesting its efficacy in managing inflammatory diseases .
  • Anticancer Potential :
    • In vitro assays showed that the compound induced apoptosis in cancer cell lines, indicating its potential as an anticancer therapeutic .

Case Study 1: Antioxidant Activity

In a controlled study, this compound was tested against several reactive oxygen species (ROS). The results demonstrated a significant reduction in ROS levels compared to untreated controls, highlighting its effectiveness as an antioxidant.

Case Study 2: Anti-inflammatory Effects

A series of experiments were conducted to assess the anti-inflammatory effects of the compound on macrophage cells. The treatment resulted in a marked decrease in the production of TNF-alpha and IL-6, key inflammatory mediators.

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterConditionYield/Purity
H₂O₂ Addition4 intervals (10 h each)Prevents overoxidation
Solvent SystemEthanol/DCM (2:1)81% yield
Temperature363–368 KStable intermediate

Basic Question: How is the crystal structure of this compound validated, and what intermolecular interactions stabilize its lattice?

Methodological Answer:
Single-crystal X-ray diffraction confirms the planar 1-benzopyran core (max deviation: 0.0166 Å) and a 53.2° dihedral angle between the benzopyran and phenyl rings. Stabilizing interactions include:

  • C–H···O π hydrogen bonds : Govern molecular packing.
  • Refinement : All H atoms placed geometrically with riding models (C–H: 0.93–0.96 Å; O–H: 0.826 Å) .

Q. Table 2: Crystallographic Data

ParameterValueSource
Dihedral Angle53.2°Acta Cryst. E64
Planarity Deviation0.0166 Å

Advanced Question: How can structural modifications enhance the compound’s spasmolytic activity while improving stability?

Methodological Answer:
Derivatives with branched alkyl chains or alicyclic amines (e.g., piperidinyl groups) show enhanced stability and potency. Methodology includes:

  • Esterification : Introducing conformationally restricted groups (e.g., 1,1-dimethyl-2-(1-piperidinyl)ethyl ester) to reduce hydrolysis.
  • In vitro assays : Testing against smooth muscle contractions (e.g., guinea pig ileum) and comparing to flavoxate.
  • Pharmacokinetics : Assessing metabolic stability in animal models .

Q. Table 3: Key Derivatives and Bioactivity

DerivativeModificationStability (vs. Flavoxate)Activity
Terflavoxate (Rec 151 2053)Piperidinyl ester2.5× higherComparable potency

Advanced Question: What analytical methods validate purity and detect degradation products in stability studies?

Methodological Answer:

  • HPLC : Use pharmacopeial reference standards (e.g., BP569, Y0000737) with C18 columns and UV detection (λ = 254 nm).
  • Stress Testing : Expose to heat, light, and acidic/basic conditions to identify degradation pathways.
  • Mass Spectrometry : Confirm molecular integrity via exact mass (MW = 326.3 g/mol) .

Advanced Question: How do computational models predict the compound’s interaction with biological targets?

Methodological Answer:
Molecular docking studies using the crystal structure (PDB entry from ) can simulate binding to muscarinic receptors. Key steps:

  • Hydrogen Bond Analysis : Carboxylic acid group interacts with receptor residues.
  • Dihedral Angle Impact : The 53.2° phenyl ring angle may influence binding pocket accessibility.

Advanced Question: How to resolve contradictions in pharmacological data between derivatives and parent compounds?

Methodological Answer:

  • Comparative Assays : Test derivatives (e.g., terflavoxate) alongside flavoxate in identical in vitro/in vivo models.
  • Dose-Response Curves : Quantify efficacy (EC₅₀) and toxicity (LD₅₀) to assess therapeutic windows.
  • Metabolite Profiling : Identify active metabolites contributing to discrepancies .

Basic Question: What safety protocols are recommended for handling this compound?

Methodological Answer:
While specific SDS data is limited, general guidelines include:

  • PPE : Gloves, lab coat, and safety goggles (EN 166/NIOSH standards).
  • Ventilation : Use fume hoods during synthesis to avoid inhalation .

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